molecular formula C10H13F3N2 B12107461 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- CAS No. 1247628-47-2

1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-

Cat. No.: B12107461
CAS No.: 1247628-47-2
M. Wt: 218.22 g/mol
InChI Key: RLWOABABNDOCBI-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-: is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-ethanediamine and 4-(trifluoromethyl)benzaldehyde.

    Condensation Reaction: The primary step involves a condensation reaction between 1,2-ethanediamine and 4-(trifluoromethyl)benzaldehyde under controlled conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N-methyl-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N1,N1-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    1,2-Ethanediamine, N,N-diethyl-N’-methyl-: Features additional ethyl groups, altering its steric and electronic properties.

Uniqueness

The presence of the trifluoromethyl group in 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

CAS No.

1247628-47-2

Molecular Formula

C10H13F3N2

Molecular Weight

218.22 g/mol

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C10H13F3N2/c1-15-9(6-14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9,15H,6,14H2,1H3

InChI Key

RLWOABABNDOCBI-UHFFFAOYSA-N

Canonical SMILES

CNC(CN)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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